LITHIUM MANGANESE OXIDE

Descripción general

Descripción

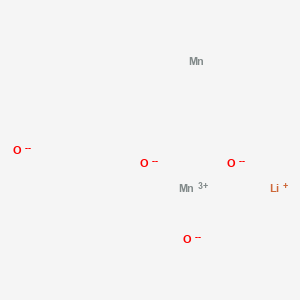

Lithium Manganese Oxide (LiMn2O4) is a type of secondary (rechargeable) battery composed of cells in which lithium ions move from the anode through an electrolyte to the cathode during discharge and back when charging . It is one of the most studied manganese oxide-based cathodes because it contains inexpensive materials . It is used in power tools, medical devices, and powertrains .

Synthesis Analysis

Lithium Manganese Oxide nanocomposites have been developed using a microwave-assisted chemical precipitation method . This process provides better control over morphological features and proficient choice of cost-effective precursors .Molecular Structure Analysis

The bulk of the oxides can be described as an aperiodic crystal consisting of randomly stacked domains that correspond to three variants of monoclinic structure . The surface is composed of a Co- and/or Ni-rich spinel with antisite defects .Chemical Reactions Analysis

The electrochemistry of lithium manganese oxide particles has been studied using a series of SECCM probes of graded size to determine the evolution of electrochemical characteristics from the single particle to ensemble level .Physical And Chemical Properties Analysis

Ensembles of LiMn2O4 particles show voltammograms with much larger peak separations than those of single particles . Finite element method modeling of the system reveals the importance of finite electronic conductivity of the particles, contact resistance, surface kinetics, particle size, and contact area with the electrode surface in determining the voltammetric waveshape at fast scan rates .Aplicaciones Científicas De Investigación

High Energy Density Lithium-Ion Batteries

Scientific Field

Electrochemistry

Application Summary

Lithium-rich manganese oxide (LRMO) is used as a cathode material in lithium-ion batteries (LIBs). It’s considered promising due to its high voltage, specific capacity (more than 250 mA h g−1), and low cost .

Methods of Application

The LRMO is used as the cathode material in the battery. Various modification methods are used to improve its performance, including surface modification, doping, morphology and structure design, binder and electrolyte additives, and integration strategies .

Results or Outcomes

Despite its advantages, LRMO faces challenges such as fast voltage/capacity fading, poor rate performance, and low initial Coulombic efficiency. These issues hinder its practical application .

Stable Cathode Cycling in Lithium-Ion Batteries

Scientific Field

Materials Science

Application Summary

A uniform thin layer of aluminum oxide (Al2O3) is coated on the surface of the lithium- and manganese-rich layered oxide (LMR) particles to create a stable cathode for lithium-ion battery (LIB) applications .

Methods of Application

The synthesis approach uses the microemulsion method, which is environment-friendly, cost-effective, and can be easily scaled. An 8-nm layer of Al2O3 is shown to be effective in stabilizing the electrode/electrolyte interface .

Results or Outcomes

The Al2O3 coating enhances the initial Coulombic efficiency to 82.0% and moderates impedance increase over 200 cycles. It also inhibits the phase transformation from layered to spinel (96.3% average voltage retention) and significantly increases the thermal stability of the structure (heat release reduced by 72.4%) .

Aqueous Lithium Ion Battery

Scientific Field

Energy Storage Systems

Application Summary

Aqueous batteries use inorganic salt solutions as electrolytes. Lithium Manganese Oxide is explored in the aqueous lithium ion battery due to its excellent energy density .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained are not detailed in the source .

Power Tools

Scientific Field

Power Electronics

Application Summary

Lithium Manganese Oxide batteries are used in power tools due to their high energy density and safety .

Results or Outcomes

Medical Devices

Scientific Field

Biomedical Engineering

Application Summary

Due to its enhanced safety and high thermal stability, Lithium Manganese Oxide is used in medical devices .

Results or Outcomes

Electric Powertrains

Scientific Field

Automotive Engineering

Application Summary

Lithium Manganese Oxide batteries are used in electric powertrains. They can be tailored to serve as energy cells or power cells .

Results or Outcomes

Lithium-ion Batteries

Application Summary

Lithium Manganese Oxide is used in lithium-ion batteries due to its advantages, such as reversible lithium-ion extraction and insertion, environmental friendliness, and low cost .

Results or Outcomes

Lithium-rich Manganese-based Cathodes

Application Summary

Lithium-rich manganese-based cathodes are used in high-energy-density lithium-ion batteries. Various modification methods are used to improve its performance, such as composition and process optimization, coating, defect engineering, and surface treatment .

Results or Outcomes

Lithium-ion Manganese Oxide Battery

Application Summary

A lithium-ion manganese oxide battery (LMO) uses manganese dioxide, MnO2, as the cathode material. They function through the same intercalation/de-intercalation mechanism as other commercialized secondary battery technologies .

Safety And Hazards

Propiedades

IUPAC Name |

lithium;manganese;manganese(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.2Mn.4O/q+1;;+3;4*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYZTOPVWURGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMn2O4-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium manganese oxide (LiMn2O4) | |

CAS RN |

12057-17-9 | |

| Record name | Lithium manganese oxide (LiMn2O4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium manganese oxide (LiMn2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium manganese oxide (LiMn2O4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)